2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide
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Description
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It can be inferred that the compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in the production of reactive oxygen species (ros) and the transmission of nerve pulses .
Result of Action
Similar compounds have been reported to have various biological activities, including antioxidant, antibacterial, antifungal, and antitumor activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Biological Activity
The compound 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is C27H28N6O3 with a molecular weight of approximately 484.56 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core , which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.
Property | Details |
---|---|
Molecular Formula | C27H28N6O3 |
Molecular Weight | 484.56 g/mol |
Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazolo core and subsequent modifications to introduce the piperazine and phenylacetamide functionalities. The detailed synthetic route can vary based on desired yields and purity levels.
Anticancer Potential
Recent studies indicate that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have been reported to possess selective protein inhibition capabilities which could be leveraged in cancer therapy . The unique structure of our compound suggests potential interactions with various biological targets, including kinases involved in cancer progression.
Enzymatic Inhibition
Research has shown that compounds with similar structural motifs can act as inhibitors for various enzymes. For example, studies on related pyrazolo compounds have highlighted their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Mechanistic Insights :
Properties
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXEPCMEIVBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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